molecular formula C28H42BrN3S B1663480 PPA-904 CAS No. 30189-85-6

PPA-904

Cat. No.: B1663480
CAS No.: 30189-85-6
M. Wt: 532.6 g/mol
InChI Key: LLMPBOPIZQTTLB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PPA-904 involves the reaction of phenothiazine derivatives with specific alkylating agents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: PPA-904 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

PPA-904 has a wide range of scientific research applications, including:

    Chemistry: Used as a photosensitizer in photodynamic studies.

    Biology: Investigated for its antimicrobial properties against various pathogens.

    Medicine: Explored for its potential in treating chronic leg ulcers and diabetic foot ulcers through photodynamic therapy.

    Industry: Utilized in the development of antimicrobial coatings and materials

Mechanism of Action

PPA-904 exerts its effects through photodynamic therapy. Upon activation by light, this compound generates reactive oxygen species (ROS) that cause cellular damage and death in targeted cells. This mechanism is particularly effective against microbial cells and tumor cells. The molecular targets include cellular membranes and DNA, leading to oxidative stress and apoptosis .

Comparison with Similar Compounds

Uniqueness of PPA-904: this compound is unique due to its high selectivity and potency as a photosensitizer. It has shown superior efficacy in photodynamic therapy compared to other phenothiazine derivatives. Its broad-spectrum antimicrobial activity and potential antitumor effects make it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N3S.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMPBOPIZQTTLB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471001
Record name Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30189-85-6
Record name Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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